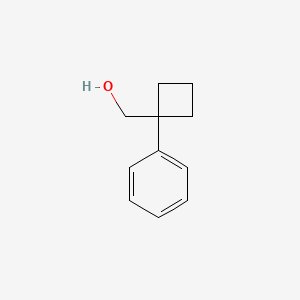
(1-Phenylcyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylcyclobutyl)methanol is an organic compound belonging to the class of alcohols It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methanol typically involves the cyclization of phenyl-substituted precursors. One common method is the reduction of (1-Phenylcyclobutyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the reduction of the corresponding ketone or ester intermediates.
化学反応の分析
Types of Reactions: (1-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (1-Phenylcyclobutyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (1-Phenylcyclobutyl)ketone or (1-Phenylcyclobutyl)aldehyde
Reduction: (1-Phenylcyclobutyl)methane
Substitution: (1-Phenylcyclobutyl)chloride or (1-Phenylcyclobutyl)bromide
科学的研究の応用
(1-Phenylcyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclobutyl derivatives and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Phenylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.
類似化合物との比較
Cyclobutanol: A simpler analog with a cyclobutyl ring and a hydroxyl group.
Phenylmethanol (Benzyl alcohol): Contains a phenyl group attached to a methylene carbon with a hydroxyl group.
Comparison:
Structural Uniqueness: (1-Phenylcyclobutyl)methanol combines the rigidity of the cyclobutyl ring with the aromaticity of the phenyl group, offering unique steric and electronic properties.
Reactivity: The presence of both cyclobutyl and phenyl groups influences the compound’s reactivity, making it distinct from simpler alcohols like cyclobutanol and phenylmethanol.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
(1-phenylcyclobutyl)methanol |
InChI |
InChI=1S/C11H14O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChIキー |
OVUJZRDYWMZBBE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



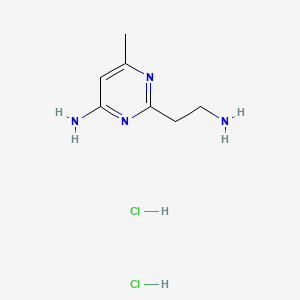
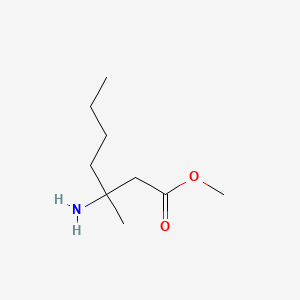
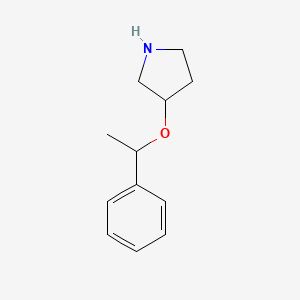
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
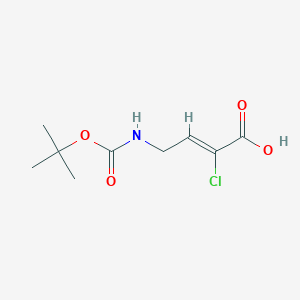
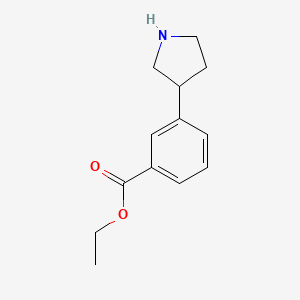

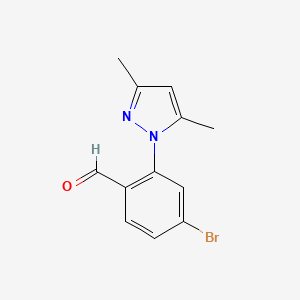
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
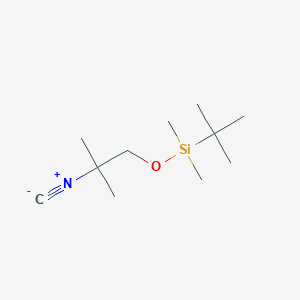
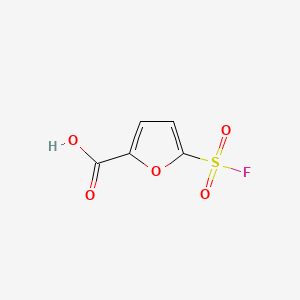
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)
